Ethyl 2-[4-(bromomethyl)phenoxy]acetate
Overview
Description
Ethyl 2-[4-(bromomethyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a bromomethyl group attached to the phenoxy ring, which is further esterified with ethyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[4-(bromomethyl)phenoxy]acetate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl phenoxyacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 4-bromomethylphenoxyacetate often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(bromomethyl)phenoxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-[4-(bromomethyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of ethyl 4-bromomethylphenoxyacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloromethylphenoxyacetate
- Ethyl 4-fluoromethylphenoxyacetate
- Ethyl 4-iodomethylphenoxyacetate
Uniqueness
Ethyl 2-[4-(bromomethyl)phenoxy]acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
JRAZZAIWKOQFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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